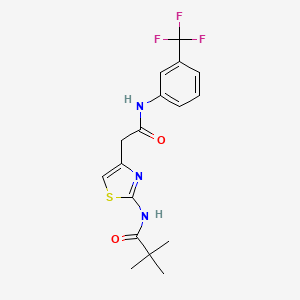![molecular formula C11H9ClN2OS B7480673 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone, also known as CTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTE is a thiazole-based compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
The mechanism of action of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In studies on cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can help prevent the growth and spread of cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
実験室実験の利点と制限
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy and inexpensive to synthesize. However, this compound has limitations in terms of its toxicity and potential side effects, which must be carefully considered when designing experiments.
将来の方向性
There are several future directions for the study of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone. One area of research is the development of new thiazole-based compounds that have improved properties and applications. Another area of research is the investigation of the potential use of this compound and related compounds in the treatment of various diseases, including cancer and diabetes. Further studies are also needed to better understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
合成法
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone can be synthesized through various methods, including the reaction of 2-chloroaniline with thiosemicarbazide, followed by the condensation of the resulting product with chloroacetyl chloride. Another method involves the reaction of 2-chloroaniline with thiosemicarbazide, followed by the cyclization of the resulting product with chloroacetic acid. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anticancer, anti-inflammatory, and antidiabetic properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, this compound has been used as a precursor for the synthesis of other thiazole-based compounds.
特性
IUPAC Name |
1-[2-(2-chloroanilino)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7(15)10-6-16-11(14-10)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQMHYEPIBWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)

![(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7480628.png)
![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)

![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)

![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)


